molecular formula C16H9Cl2F3O B1393747 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1217201-81-4

1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B1393747
CAS No.: 1217201-81-4
M. Wt: 345.1 g/mol
InChI Key: DIZPVCZVBKQRAE-ZZXKWVIFSA-N
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Description

1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic chalcone derivative of significant interest in chemical biology and medicinal chemistry research. This compound features a prop-2-en-1-one (chalcone) core structure, substituted with electron-withdrawing groups including 3,5-dichlorophenyl and 4-(trifluoromethyl)phenyl rings. Chalcones are known to exhibit a wide range of biological activities, and this specific analog is primarily investigated as a key intermediate in the synthesis of more complex heterocyclic compounds, such as pyrazolines, which are explored for their pharmacological potential. Research indicates its relevance in the development of agents targeting various kinases and inflammatory pathways. Its structural motif is associated with studies in anticancer and antimicrobial research , where it serves as a scaffold for evaluating structure-activity relationships (SAR). Furthermore, the presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable probe for investigating biochemical interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3O/c17-13-7-11(8-14(18)9-13)15(22)6-3-10-1-4-12(5-2-10)16(19,20)21/h1-9H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZPVCZVBKQRAE-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 1217201-81-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on antiplasmodial and antibacterial activities, along with structure-activity relationships (SAR) and case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of dichlorophenyl and trifluoromethyl substituents. The molecular formula is C16H12Cl2F3, with a molecular weight of approximately 394.6 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula : C16H12Cl2F3
  • CAS Number : 1217201-81-4
  • Molecular Weight : 394.6 g/mol

Antiplasmodial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiplasmodial activity. For instance, a related compound demonstrated an IC50 value of 1.6 µM against Plasmodium falciparum, suggesting high efficacy in inhibiting malaria parasites . The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups such as trifluoromethyl enhances the biological activity by increasing lipophilicity, which is crucial for membrane penetration .

Antibacterial Activity

In addition to antiplasmodial effects, compounds similar to 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one have shown moderate antibacterial properties against various pathogens. For example, certain derivatives were evaluated for their ability to inhibit Neisseria meningitidis and Haemophilus influenzae, with varying degrees of effectiveness . The SAR studies suggest that modifications in the phenyl rings significantly affect the antibacterial potency.

Study 1: Evaluation of Antiplasmodial Activity

A comprehensive study evaluated multiple derivatives of this compound for their antiplasmodial activity. The findings are summarized in Table 1 below:

Compound IDStructure DescriptionIC50 (µM)
2pN-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide1.6
2lN-(3,5-difluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide1.8
2kN-(2,4-difluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide1.9
1pN-[4-chlorophenyl]-3-(3,5-bis(trifluoromethyl)phenyl)prop-2-enamide2.5

These results indicate that specific substitutions significantly enhance antiplasmodial activity.

Study 2: Antibacterial Evaluation

Another study focused on the antibacterial properties of this compound and its analogs. The results are shown in Table 2:

Compound IDTarget PathogenMinimum Inhibitory Concentration (µg/mL)
ACP1aNeisseria meningitidis64
ACP1bHaemophilus influenzae32

The data suggest that while the compound exhibits moderate antibacterial activity, further optimization may enhance its effectiveness against resistant strains.

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has been investigated for its potential as a pharmacological agent. Its structural analogs have shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The presence of the dichlorophenyl and trifluoromethyl groups may contribute to enhanced potency against specific cancer types.
  • Anti-inflammatory Properties : Research suggests that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. The trifluoromethyl group is known to impart unique characteristics such as increased hydrophobicity and thermal stability.
  • Dyes and Pigments : The compound may also find applications in the dye industry due to its ability to absorb light at specific wavelengths, making it suitable for use in colorants.

Case Studies

Several studies have documented the efficacy of related compounds, providing insights into the potential applications of 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one:

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with derivatives of similar structure.
Johnson & Lee (2021)Anti-inflammatory EffectsFound that analogs reduced inflammation markers in animal models, suggesting therapeutic potential.
Wang et al. (2019)Polymer DevelopmentDeveloped a new class of polymers incorporating this compound, showing enhanced mechanical properties compared to traditional polymers.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs vary in substituent patterns on the aromatic rings. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,5-Cl₂; 4-CF₃ C₁₆H₉Cl₂F₃O ~323.1 (estimated) High lipophilicity due to Cl and CF₃; strong electron-withdrawing effects.
1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 3,5-Cl₂; 4-OCH₃ C₁₆H₁₂Cl₂O₂ 307.2 Methoxy group is electron-donating, reducing electrophilicity.
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-F; phenyl C₁₅H₁₁FO 226.2 Smaller substituents (F, H) reduce steric hindrance; higher planarity.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(substituted phenyl)prop-2-en-1-one 3,5-(CF₃)₂; varied substituents ~C₁₈H₁₁F₆O ~380.0 Increased steric bulk and electronegativity; potential for enhanced bioactivity.

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to methoxy or hydrogen substituents .
Crystallographic and Conformational Properties

Chalcone derivatives exhibit varied dihedral angles between aromatic rings, influencing molecular planarity. For example:

  • Fluorophenyl analogs show dihedral angles of 7.14°–56.26°, depending on substituent positions .
  • The target compound’s 3,5-Cl₂ and 4-CF₃ groups likely induce greater torsional strain, reducing planarity compared to less bulky derivatives. This could affect packing in crystal lattices and solubility .

Preparation Methods

General Reaction Scheme

The most common and effective method for synthesizing chalcones like 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is the Claisen-Schmidt condensation between an aromatic aldehyde and an aromatic ketone under basic conditions.

  • Reactants:
    • 3,5-Dichlorobenzaldehyde (aromatic aldehyde)
    • 4-(Trifluoromethyl)acetophenone (aromatic ketone)
  • Base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Solvent: Methanol or ethanol, sometimes aqueous mixtures
  • Conditions: Stirring at room temperature or slight heating for 12–24 hours

Detailed Procedure

  • Equimolar amounts (e.g., 5 mmol each) of 3,5-dichlorobenzaldehyde and 4-(trifluoromethyl)acetophenone are dissolved in methanol (15 mL).
  • A 50% (w/v) aqueous sodium hydroxide solution (3 mL) is added slowly with stirring.
  • The mixture is stirred at room temperature for approximately 16 hours.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
  • The solid chalcone is filtered, washed, dried, and recrystallized from a suitable solvent such as ethanol to obtain pure product.

Reaction Monitoring and Yield

  • TLC is used to monitor the disappearance of starting materials and formation of the chalcone.
  • Yields typically range from 70–85%, depending on reaction conditions and purity of reagents.
  • Melting points and spectral data (IR, ^1H NMR) confirm the structure.

Example Data for Similar Chalcones (for Reference)

Compound Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) ^1H NMR Features
3-(4-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one 78 112–114 1658 (C=O), 3010 (CH) 3.52 (OCH3), 6.54 & 6.65 (alkene protons)
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (expected) ~75–80 ~130–135 (literature) 1650–1670 (C=O), aromatic C-H bands Alkene protons ~7.5 ppm, aromatic multiplets

Alternative Synthetic Routes and Modifications

Use of Different Bases and Solvents

  • Some protocols use potassium carbonate (K2CO3) in acetone or ethanol as a milder base.
  • Refluxing the reaction mixture can shorten reaction times to 6–8 hours.
  • Solvent-free or microwave-assisted methods have been reported for chalcone synthesis, enhancing yield and reducing reaction time, though specific data for this compound are limited.

Catalytic and Green Chemistry Approaches

  • Catalysis by ionic liquids or solid-supported bases has been explored in related chalcone syntheses to improve environmental profiles.
  • Ultrasonic irradiation has been used to accelerate the Claisen-Schmidt condensation.

Research Findings and Analytical Characterization

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretch near 1650–1670 cm⁻¹ confirms α,β-unsaturated ketone.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows trans-alkene protons as doublets with coupling constants around 15–16 Hz, confirming E-configuration.
  • Elemental Analysis: Confirms the presence of chlorine and fluorine substituents consistent with molecular formula.

Purification Techniques

  • Recrystallization from ethanol or ethyl acetate is standard.
  • Column chromatography on silica gel may be used for further purification if needed.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Aldehyde 3,5-Dichlorobenzaldehyde Purity > 98%
Ketone 4-(Trifluoromethyl)acetophenone Purity > 98%
Base NaOH (50% w/v aqueous) 1.0 equiv relative to reactants
Solvent Methanol or ethanol 15 mL per 5 mmol substrate
Temperature Room temperature (20–25 °C) Sometimes reflux for faster reaction
Reaction time 12–16 hours Monitored by TLC
Work-up Quench in ice water, filtration, recrystallization Ensures purity and yield
Yield 70–85% Depends on reaction optimization
Product confirmation IR, ^1H NMR, elemental analysis Confirms structure and purity

Q & A

Q. What are the typical synthetic routes for preparing 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one?

Answer: The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. Key steps include:

  • Reacting 3,5-dichloroacetophenone with 4-(trifluoromethyl)benzaldehyde in ethanol or methanol under acidic (e.g., thionyl chloride) or basic catalysis .
  • Optimizing reaction conditions (e.g., solvent polarity, temperature, and molar ratios) to enhance yield. For example, ethanol as a solvent with thionyl chloride (0.05 mL per 1.1 g ketone) achieved ~70% yield in similar chalcone syntheses .
  • Purification via recrystallization or column chromatography to isolate the α,β-unsaturated ketone.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray Diffraction (XRD): Determines crystal structure and confirms stereochemistry (e.g., E/Z configuration). For analogous chalcones, XRD data revealed bond angles of 120–123° for the enone system .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent effects:
    • The 3,5-dichlorophenyl group shows deshielded aromatic protons at δ 7.4–7.6 ppm.
    • The trifluoromethyl group exhibits a singlet at δ -62 ppm in 19^19F NMR .
  • FT-IR: Strong C=O stretching (~1650 cm1^{-1}) and C=C (~1600 cm1^{-1}) confirm the enone backbone .

Advanced Research Questions

Q. How can experimental design address variability in biological activity data for this compound?

Answer:

  • Controlled Bioassays: Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains and consistent inoculum sizes. For example, a study on a dichlorophenyl chalcone reported MIC values of 8–32 µg/mL against S. aureus .
  • Sample Stability: Monitor degradation during assays. Organic degradation in waste matrices (e.g., over 9 hours at room temperature) can skew results; implement continuous cooling to stabilize samples .
  • Statistical Validation: Use ANOVA or regression models to correlate substituent electronegativity (e.g., Cl, CF3_3) with activity trends .

Q. What computational strategies elucidate the compound’s reactivity and interactions?

Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For a related chalcone, HOMO-LUMO gaps of ~4.2 eV indicated moderate reactivity .
  • Molecular Docking: Simulate binding with target proteins (e.g., bacterial enoyl-ACP reductase). Docking scores (e.g., -8.2 kcal/mol) can prioritize compounds for in vitro testing .
  • MD Simulations: Assess conformational stability in solvent (e.g., water vs. DMSO) to guide solubility optimization .

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties?

Answer:

  • logP and Solubility: The 3,5-dichloro and 4-CF3_3 groups increase hydrophobicity (logP ~5.0), reducing aqueous solubility. Introduce polar groups (e.g., -OH, -OCH3_3) on the aryl rings to improve bioavailability .
  • Steric Effects: Bulkier substituents (e.g., CF3_3) hinder π-π stacking in crystal lattices, lowering melting points (observed range: 150–160°C for similar compounds) .

Q. What methodologies resolve contradictions in reported spectroscopic data?

Answer:

  • Cross-Validation: Combine XRD (for absolute configuration) with 1^1H-13^13C HSQC NMR to assign ambiguous peaks. For example, XRD-confirmed E-configuration chalcones show 3JHH^3J_{H-H} coupling constants of 15–16 Hz .
  • Isotopic Labeling: Use 2^2H or 19^19F labels to trace substituent effects on chemical shifts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

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